molecular formula C18H19ClFN5OS B496344 ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B496344
M. Wt: 407.9g/mol
InChI Key: MMVGFSQEJIRVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-[(2-fluorobenzyl)oxy]benzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a simpler amine derivative.

Scientific Research Applications

({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}ethanamine
  • N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine

Uniqueness

({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19ClFN5OS

Molecular Weight

407.9g/mol

IUPAC Name

N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H19ClFN5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-15(19)6-7-17(14)26-12-13-4-2-3-5-16(13)20/h2-7,10,21H,8-9,11-12H2,1H3

InChI Key

MMVGFSQEJIRVCU-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F

Origin of Product

United States

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